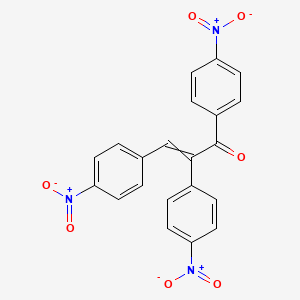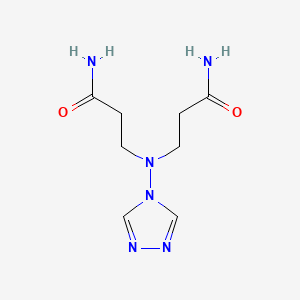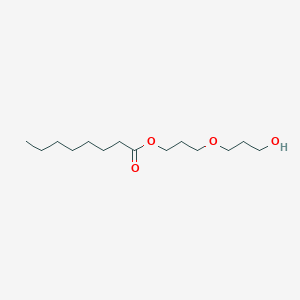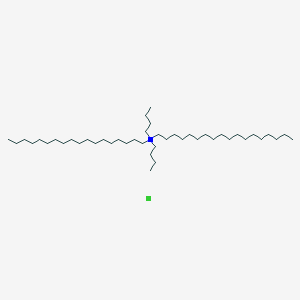![molecular formula C15H15NO5 B14264528 Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate CAS No. 133284-83-0](/img/structure/B14264528.png)
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is a chemical compound known for its diverse applications in various scientific fields. It is derived from 8-hydroxyquinoline, a compound with a rich history of use in medicinal chemistry due to its biological activities, including antimicrobial, anticancer, and antifungal effects .
Vorbereitungsmethoden
The synthesis of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate typically involves the reaction of 8-hydroxyquinoline with dimethyl malonate. This reaction can be facilitated by using a base such as sodium ethoxide in an ethanol solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate involves its interaction with metal ions, forming stable chelates. This chelation process is crucial for its biological activities, including enzyme inhibition and cytoprotection. The compound targets various molecular pathways, including those involved in oxidative stress response and mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is unique due to its specific structure and the presence of both the 8-hydroxyquinoline moiety and the propanedioate group. Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Quinoline derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
133284-83-0 |
|---|---|
Molekularformel |
C15H15NO5 |
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
dimethyl 2-[(8-hydroxyquinolin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-14(18)11(15(19)21-2)8-10-7-6-9-4-3-5-12(17)13(9)16-10/h3-7,11,17H,8H2,1-2H3 |
InChI-Schlüssel |
JCVZMPIWPHZFHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=NC2=C(C=CC=C2O)C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
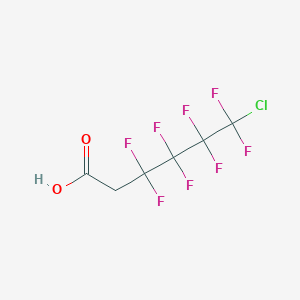


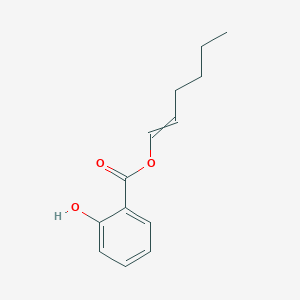
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
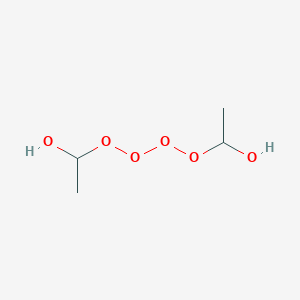
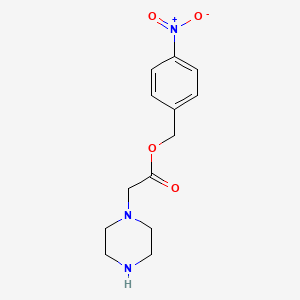
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
